molecular formula C20H30O B1681349 Totarol CAS No. 511-15-9

Totarol

Cat. No. B1681349
CAS RN: 511-15-9
M. Wt: 286.5 g/mol
InChI Key: ZRVDANDJSTYELM-FXAWDEMLSA-N
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Description

Totarol is a naturally occurring plant extract produced in the New Zealand Totara tree . It is a diterpene originally isolated from P. totara that has diverse biological activities, including antibacterial, antioxidant, and neuroprotective properties . It is a uniquely New Zealand product that has antibacterial, anti-inflammatory, and antioxidant properties .


Synthesis Analysis

The synthesis and antimicrobial activity of heterocyclic analogues of the diterpenoid totarol are described . An efficient, convergent synthesis of totarol by a diastereoselective epoxide/alkene/arene bicyclization is described . The syntheses of four totarane diterpenes-totarol, 8,11,13-totaratriene-12,13-diol, 6-deoxymaytenoquinone and maytenoquinone-are described .


Molecular Structure Analysis

Totarol has a molecular formula of C20H30O and a molecular weight of 286.5 g/mol . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol .


Chemical Reactions Analysis

Totarol has been found to have antimicrobial activity, with its mechanism likely involving the alteration in cell membranes integrity and permeability, leading to the leakage of cellular materials . It also appears to affect the central metabolism for energy production, heme biosynthesis, and chemotaxis .


Physical And Chemical Properties Analysis

Totarol is insoluble in water and is stable but can be easily oxidized . It has a molecular weight of 286.5 g/mol .

Scientific Research Applications

Antibacterial Activity

Totarol, a diterpenoid phenol, has shown effectiveness in inhibiting the proliferation of several pathogenic Gram-positive bacteria, including Mycobacterium tuberculosis and Bacillus subtilis. It operates by perturbing the assembly dynamics of FtsZ, a protein crucial for bacterial cytokinesis, thus blocking bacterial cell division. This suggests its potential as a lead compound in developing antitubercular drugs (Jaiswal et al., 2007). Additionally, totarol has been found to potentiate the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA), possibly by interfering with respiratory chain function and PBP 2a expression, a protein associated with methicillin resistance (Nicolson et al., 1999).

Neuroprotective Effects

Totarol has demonstrated neuroprotective activity, both in vitro and in vivo, against ischemic stroke. It increases Akt and GSK-3β phosphorylation, Nrf2 and heme oxygenase-1 (HO-1) protein expressions, and suppresses oxidative stress, thereby reducing neuronal death and brain infarct volume in ischemic stroke models (Gao et al., 2015).

Antimicrobial Properties Enhancement by Ultrasound

The antimicrobial effectiveness of whey protein-totarol nanoparticles can be enhanced by ultrasound treatment. This treatment reduces the particle size, increases the antibacterial activity against S. aureus, and improves physicochemical properties, suggesting an advanced method for utilizing totarol in antimicrobial applications (Ma et al., 2017).

Inhibition of Multidrug Efflux Pumps

Totarol is effective against strains of Staphylococcus aureus that utilize efflux pumps to resist antibiotics. It has been shown to reduce the activity of the NorA efflux pump, thereby reducing the MICs of antibiotics and enhancing their effectiveness (Smith et al., 2007).

Anticancer Activity

Totarol has been investigated for its anticancer properties. It selectively induces apoptosis, disrupts cell cycle, and suppresses cancer cell migration in human gastric carcinoma cells. This indicates its potential utility in cancer therapy, especially targeting gastric cancer (Xu et al., 2019).

Antioxidant Action

Totarol and other diterpenoids from Podocarpus nagi have been evaluated for their antioxidative properties. They have shown effectiveness in inhibiting lipid peroxidation and protecting mitochondrial respiratory enzyme activities against oxidative injury, suggesting their utility as natural antioxidants (Haraguchi et al., 1997).

Safety And Hazards

Totarol is considered a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDANDJSTYELM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047752
Record name Totarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Totarol

CAS RN

511-15-9
Record name (+)-Totarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-15-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Totarol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Totarol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol
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Record name TOTAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
WF Short, H Stromberg - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… the structure of totarol. … totarol has been raised to 132", the analytical figures still agree with the formula C2,H3,0 and this is fully confirmed by an examination of the derivatives of totarol. …
Number of citations: 11 pubs.rsc.org
Y Gao, X Xu, S Chang, Y Wang, Y Xu, S Ran… - Toxicology and applied …, 2015 - Elsevier
… The natural product totarol, a phenolic diterpenoid and a major constituent isolated from … totarol possessed an additional neuroprotective activity in vitro and in vivo. We found that totarol …
Number of citations: 64 www.sciencedirect.com
H Muroi, I Kubo - Journal of Applied Bacteriology, 1996 - Wiley Online Library
… We also reported that totarol, isolated from the bark of … activities of anacardic acid and totarol and to study the synergistic … activity of anacardic acid and totarol against MRSA in various …
R Jaiswal, TK Beuria, R Mohan, SK Mahajan… - Biochemistry, 2007 - ACS Publications
… Since totarol was shown to inhibit the proliferation of M. tuberculosis, we examined the effects of totarol on the assembly dynamics of M. tuberculosis FtsZ (MtbFtsZ) in vitro. Totarol …
Number of citations: 162 pubs.acs.org
H Haraguchi, S Oike, H Muroi, I Kubo - Planta medica, 1996 - thieme-connect.com
… mechanism of totarol was … totarol while cytochrome c oxidase was not. NADH-DPIP reductase and NADH-CoQ reductase were also inhibited. The site of respiratory inhibition of totarol …
Number of citations: 81 www.thieme-connect.com
RC Cambie, PI Higgs, CM Read… - Australian Journal of …, 1990 - CSIRO Publishing
… of methods for the conversion of totarol (1) into 12-… briefly that attempts to oxidize totarol directly with peracids gave no … function into the 12-position of totarol or its methyl ether (4) …
Number of citations: 12 www.publish.csiro.au
V Micol, CR Mateo, S Shapiro, FJ Aranda… - Biochimica et Biophysica …, 2001 - Elsevier
(+)-Totarol, a highly hydrophobic diterpenoid isolated from Podocarpus spp., is inhibitory towards the growth of diverse bacterial species. (+)-Totarol decreased the onset temperature of …
Number of citations: 62 www.sciencedirect.com
C Clarkson, CC Musonda, K Chibale… - Bioorganic & medicinal …, 2003 - Elsevier
The previously unknown antiplasmodial activity of the plant derived natural product totarol is reported. Novel β-amino alcohol derivatives based on this natural product were designed, …
Number of citations: 68 www.sciencedirect.com
K Yamaji, S Mori, M Akiyama, A Kato… - Journal of chemical …, 2007 - Springer
… We also isolated from the seeds the antifungal compound totarol that selected for fungi on … root surfaces and fungal sensitivity to totarol. We conclude that totarol is one factor that selects …
Number of citations: 16 link.springer.com
CR Mateo, M Prieto, V Micol, S Shapiro… - Biochimica et Biophysica …, 2000 - Elsevier
… Since (+)-totarol contains a phenolic ring, we have studied the intrinsic fluorescent … )-totarol in biomembrane model systems. The phospholipid/water partition coefficient of (+)-totarol was …
Number of citations: 33 www.sciencedirect.com

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